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Compound of Interest

Compound Name: 5-Isopropyl-2-methylaniline

Cat. No.: B1204500

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
isopropyl-2-methylaniline (CAS No. 2051-53-8), a key intermediate in various chemical
syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development
professionals a detailed characterization of this compound.

Introduction

5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is an aromatic amine with the
molecular formula Cio0H1sN and a molecular weight of 149.23 g/mol .[1] Its structure, featuring a
benzene ring substituted with an amino group, a methyl group, and an isopropyl group, gives
rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control
in research and industrial applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 5-isopropyl-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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The *H NMR spectrum of 5-isopropyl-2-methylaniline exhibits distinct signals corresponding
to the aromatic, amine, isopropyl, and methyl protons. The chemical shifts (d) are influenced by
the electronic environment of each proton. A publication reports the following partial *H NMR
data in CDCls: 8 6.98 (d, J = 7.6 Hz, 1H), 6.60 (dd, J = 7.6 Hz, 1.7 Hz, 1H).[2]

) Chemical Shift (0, o Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)

Aromatic CH 6.5-7.2 Multiplet
Amine NH2 Variable Broad Singlet
Isopropyl CH 29-3.0 Septet ~6.9
Aromatic CHs ~2.2 Singlet
Isopropyl (CHs)2 ~1.2 Doublet ~6.9

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the NMR instrument used.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom in 5-isopropyl-2-methylaniline gives a distinct signal. The aromatic
carbons typically resonate in the range of 115-150 ppm.[1]

Carbon Assignment Chemical Shift (8, ppm)
Aromatic C-NH:z (Not available)
Aromatic C-CHs (Not available)
Aromatic C-CH(CHs)2 (Not available)
Aromatic CH (Not available)
Isopropyl CH (Not available)
Aromatic CHs (Not available)
Isopropyl CHs (Not available)
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Note: Specific chemical shift assignments for 3C NMR were not readily available in the
searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 5-isopropyl-2-methylaniline
displays key absorption bands confirming its structure.

Vibrational Mode Frequency (cm™1)

N-H Stretching (Primary Amine) 3300 - 3500 (two bands)[1]
Aromatic C-H Stretching > 3000[1]

Aliphatic C-H Stretching < 3000[1]

C-N Stretching (Not available)

Aromatic C=C Bending (Not available)

Note: A detailed peak list with intensities was not available in the searched literature. The NIST
WebBook contains an IR spectrum for this compound which can be consulted for more detailed

information.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-isopropyl-2-methylaniline, the electron ionization (El) mass spectrum
shows a molecular ion peak ([M]*) corresponding to its molecular weight.
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Fragment m/z Interpretation

[M]*+ 149 Molecular lon[1][5]
Loss of a methyl group (CH

[M-15]* 134 yhgroup (CH:)
[1][5]
Loss of an isopropyl grou

[M-43]* 106 propyl group
(CsH7)[1]

119 [5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of 5-isopropyl-2-methylaniline in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

o Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

e For *H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A
sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

e For 3C NMR, the spectral width is set to cover the range of approximately 0 to 220 ppm. A
larger number of scans is typically required due to the lower natural abundance of the 13C
isotope.

e The data is processed using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

» Place a drop of liquid 5-isopropyl-2-methylaniline onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).

e Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
o Carefully place the sandwiched plates into the sample holder of the FT-IR spectrometer.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

o Place the sample holder with the prepared salt plates into the spectrometer.

e Acquire the IR spectrum over the range of 4000 to 400 cm~—1.

o The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction and lonization:

e Introduce a small amount of the 5-isopropyl-2-methylaniline sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

¢ Inthe ion source, the sample is vaporized and then ionized using electron ionization (El). A
beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, leading to
the ejection of an electron and the formation of a molecular ion ([M]*) and various fragment

ions.

Mass Analysis and Detection:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1204500?utm_src=pdf-body
https://www.benchchem.com/product/b1204500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e The separated ions are detected, and their abundance is recorded.

e The resulting mass spectrum is a plot of relative intensity versus m/z.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 5-
isopropyl-2-methylaniline using the described spectroscopic methods.

Structural Elucidation of 5-Isopropyl-2-methylaniline

Spectroscopic Analysis

Mass Spectrometry (MS) Infrared (IR) Spectroscopy

/

Molecular Weight &
Fragmentation Pattern

Derived Information
Y
Functional Groups
(Amine, Aromatic, Alkyl)

Confirmed Structure:
5-Isopropyl-2-methylaniline

Carbon-Hydrogen Framework
& Connectivity
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Caption: Workflow for Spectroscopic Structure Confirmation.

This guide serves as a valuable resource for the scientific community, providing foundational
data for the use of 5-isopropyl-2-methylaniline in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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